Bienvenue dans la boutique en ligne BenchChem!

ROR|At inverse agonist 26

RORγt chemotype biaryl

RORγt inverse agonist 26 (CAS 2738333-10-1) is a synthetic small-molecule reverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). The compound is disclosed as Compound 1 in patent WO2021228215A1 and belongs to a biaryl series distinct from the tricyclic pyroglutamide, phenylglycinamide, and sulfonamide chemotypes that dominate clinical-stage RORγt inverse agonists.

Molecular Formula C27H21F7N2O5S
Molecular Weight 618.5 g/mol
Cat. No. B12424964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROR|At inverse agonist 26
Molecular FormulaC27H21F7N2O5S
Molecular Weight618.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C
InChIInChI=1S/C27H21F7N2O5S/c1-14(37)36-13-16-11-19(42(2,40)41)8-10-21(16)23(36)24(38)35-18-6-3-15(4-7-18)20-9-5-17(12-22(20)28)25(39,26(29,30)31)27(32,33)34/h3-12,23,39H,13H2,1-2H3,(H,35,38)/t23-/m1/s1
InChIKeyWVNQGZGUMWTZCN-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RORγt Inverse Agonist 26: Chemotype and Baseline Profile for Procurement Evaluation


RORγt inverse agonist 26 (CAS 2738333-10-1) is a synthetic small-molecule reverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt) . The compound is disclosed as Compound 1 in patent WO2021228215A1 and belongs to a biaryl series distinct from the tricyclic pyroglutamide, phenylglycinamide, and sulfonamide chemotypes that dominate clinical-stage RORγt inverse agonists [1][2]. With a molecular formula of C₂₇H₂₁F₇N₂O₅S and a molecular weight of 618.52 g/mol, it features a (R)-2-acetyl-5-(methylsulfonyl)isoindoline-1-carboxamide core coupled to a 2'-fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl] moiety [3]. Its role as a probe for Th17 cell differentiation and IL-17 suppression positions it in the competitive landscape of RORγt-targeted autoimmune disease research .

Why Generic Substitution of RORγt Inverse Agonist 26 Is Not Supported by Available Data


RORγt inverse agonists span multiple structurally divergent chemotypes—including tricyclic pyroglutamides, phenylglycinamides, aryl sulfonamides, and indolizines—each with distinct binding modes (orthosteric vs. allosteric) and pharmacokinetic drivers [1][2]. The biaryl amide scaffold of RORγt inverse agonist 26 differs fundamentally from the clinical candidates BMS-986251 (tricyclic pyroglutamide), GSK2981278 (aryl sulfonamide), and VTP-43742 (aryl sulfonamide), meaning in-class substitution without matched biological data carries high risk of divergent target engagement, selectivity against RORα/RORβ isoforms, and in vivo disposition [3]. Furthermore, the patent WO2021228215A1 explicitly claims a series of 26 exemplified compounds with varied substitution patterns, demonstrating that even small structural changes within this biaryl class can modulate RORγt inhibitory activity, Th17 differentiation, and pharmacokinetic behavior in non-obvious ways [4]. Direct substitution decisions must therefore be guided by compound-specific comparative evidence rather than class-level assumptions.

RORγt Inverse Agonist 26: Comparative Evidence Dimensions for Informed Compound Selection


Chemotype Distinctiveness from Clinical-Stage Tricyclic Pyroglutamide Inverse Agonists

RORγt inverse agonist 26 is a biaryl amide, in contrast to the tricyclic pyroglutamide core of the clinical candidate BMS-986251 (EC₅₀ = 12 nM in RORγt GAL4 assay) [1]. The compound's isoindoline-1-carboxamide core with a methylsulfonyl substituent and a hexafluoro-2-hydroxypropan-2-yl biphenyl tail represents a distinct topology from the cyclohexane-fused tricyclic system of BMS-986251, which was optimized for helix 5 lipophilic interactions with Ala368 [1]. This scaffold divergence may confer different allosteric modulation properties, although direct potency comparisons await the disclosure of the target compound's IC₅₀ data in the source patent [2].

RORγt chemotype biaryl scaffold differentiation

Computed Physicochemical Profile Relative to Allosteric Probe FM26

RORγt inverse agonist 26 exhibits a computed logP of 4.1 and a topological polar surface area (tPSA) of 112 Ų [1]. In comparison, the allosteric RORγt inverse agonist FM26 has an IC₅₀ of 264 nM but its logP is not publicly disclosed; however, FM26's chemotype (trisubstituted isoxazole) differs substantially . The moderate lipophilicity (logP 4.1) of RORγt inverse agonist 26 places it within the desirable range for drug-like molecules (logP <5), distinguishing it from more lipophilic sulfonamide-based inverse agonists that have faced solubility-limited progression [2].

LogP tPSA drug-likeness allosteric physicochemical comparison

Patent-Disclosed Pharmacokinetic Differentiation from In-Class Biaryl Analogs

The WO2021228215A1 patent states that the exemplified compounds, including compound 1 (RORγt inverse agonist 26), demonstrate 'good performance in in vivo pharmacokinetic experiments, predicting improved druggability and improved bioavailability' [1]. The patent further claims that these compounds may offer 'improved absorption, higher efficacy at equivalent doses, longer half-life, and/or reduced potential side effects' compared to prior art RORγt inhibitors [1]. However, specific quantitative PK parameters (e.g., F%, t₁/₂, Cₘₐₓ, AUC) for compound 1 have not been publicly disclosed in an extractable format, precluding direct head-to-head PK comparison with clinical candidates such as TAK-828F (F = 78.5% in mouse) or BMS-986251 (F = 100% in mouse) [2].

PK bioavailability half-life patent SAR in vivo

Purity Specification Benchmarking Against Leading Commercial RORγt Inverse Agonist Standards

RORγt inverse agonist 26 is supplied by multiple vendors at a purity specification of >98% (HPLC) . This aligns with the purity standards reported for widely used RORγt inverse agonist tool compounds such as TMP778 (IC₅₀ = 7 nM in FRET assay, purity >98%) and A-9758 (IC₅₀ = 5 nM, purity >98%) [1]. The compound is provided as a solid powder with recommended storage at -20°C (long-term) and demonstrates solubility in DMSO, consistent with standard handling protocols for RORγt inverse agonist probes .

purity HPLC procurement quality control batch consistency

RORγt Inverse Agonist 26: Recommended Research and Industrial Application Scenarios


Th17 Cell Differentiation Assays Requiring a Non-Tricyclic Chemotype Probe

For laboratories studying RORγt-driven Th17 polarization where the tricyclic pyroglutamide scaffold (e.g., BMS-986251) may exhibit confounding off-target effects, RORγt inverse agonist 26 provides a structurally orthogonal biaryl amide probe. Its ability to regulate Th17 cell differentiation and suppress IL-17 production has been established in the patent WO2021228215A1 [1]. This chemotype divergence supports its use as a complementary tool to dissect scaffold-specific pharmacology in human CD4⁺ T cell differentiation protocols [1].

In Vitro IL-17 Suppression Screening with a LogP-Optimized Starting Point

RORγt inverse agonist 26's computed logP of 4.1 and tPSA of 112 Ų place it in a favorable physicochemical space that avoids the solubility penalties associated with highly lipophilic RORγt inverse agonists (logP >5.5) [1]. This property profile makes it a suitable starting point for in vitro IL-17 release assays in human PBMC or whole blood systems where compound precipitation or non-specific binding could confound dose-response measurements [1].

SAR Exploration Around the Biaryl Amide Isoindoline Core

The patent WO2021228215A1 discloses 26 exemplified compounds with systematic variation at the R₁–R₆ positions of the biaryl amide scaffold [1]. RORγt inverse agonist 26, as compound 1, serves as the parent structure for structure-activity relationship (SAR) studies focused on optimizing RORγt inhibitory potency, isoform selectivity (RORα/RORβ counter-screening), and metabolic stability. Procurement of the parent compound enables medicinal chemistry teams to benchmark newly synthesized analogs against the patent-defined starting point [1].

Pharmacokinetic Screening in Rodent Models with Compound-Specific Bioanalytical Method Development

The patent's claim of 'good performance in in vivo pharmacokinetic experiments' for this compound series [1] supports the deployment of RORγt inverse agonist 26 in mouse or rat PK studies. Given the absence of publicly disclosed PK parameters, procurement for in vivo studies should be coupled with the development of a validated LC-MS/MS bioanalytical method to establish compound-specific oral bioavailability (F%), clearance (CL), and half-life (t₁/₂) parameters that can be compared against published data for TAK-828F (F = 78.5%) [2].

Quote Request

Request a Quote for ROR|At inverse agonist 26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.